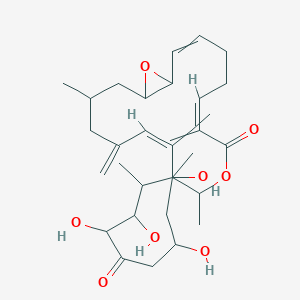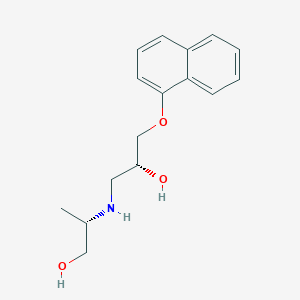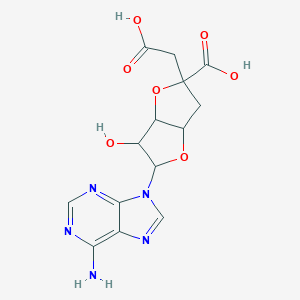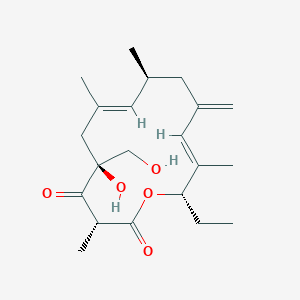
Amphidinolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amphidinolide B is a natural compound that was first isolated from the marine dinoflagellate Amphidinium sp. It belongs to the macrolide family of compounds and has a unique chemical structure that makes it a promising candidate for scientific research. Amphidinolide B has been shown to have potent cytotoxic, antifungal, and antiviral activities, and its mechanism of action is still being investigated. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Modification
- Amphidinolides, including Amphidinolide B, have sparked significant interest in the field of total synthesis due to their unique macrolide structures. Researchers have developed methods for synthesizing various amphidinolides (B, G, H, T, V, X, Y series) using transition metal catalysis. This synthesis approach facilitates the creation of non-natural analogs for biological testing, following the concept of "diverted total synthesis" (Fürstner, 2011).
Cytotoxic Properties and Actin Dynamics
- Amphidinolide B is known for its potent cytotoxic properties. For example, Amphidinolide B2 and its diastereomers have shown strong antitumor activities against various human cancer cell lines, suggesting that its stereochemistry plays a significant role in its anticancer activity (Lu, Zhang, Nam, Horne, Jove, & Carter, 2013).
- In addition, amphidinolide H, another member of the same class, has demonstrated unique actin-stabilizing properties in vitro, suggesting a novel pharmacological tool for analyzing actin-mediated cell function (Saito, Feng, Kira, Kobayashi, & Ohizumi, 2004); (Usui, Kazami, Dohmae, Mashimo, Kondo, Tsuda, Terasaki, Ohashi, Kobayashi, & Osada, 2004).
Cytotoxic Macrolides and Anticancer Potential
- Amphidinolides, including B variants, are a series of structurally diverse cytotoxic macrolides isolated from marine dinoflagellates. Their mechanisms of action mainly target cytoskeleton proteins such as microtubules and actin filaments, making them potential antitumor agents. Specifically, Amphidinolide H has shown to disrupt actin organization in cells, suggesting a mechanism of action different from known actin-targeting drugs (Trigili, Pera, Barbazanges, Cossy, Meyer, Pineda, Rodríguez-Escrich, Urpí, Vilarrasa, Díaz, & Barasoain, 2011).
Biosynthetic Origins and Chemical Structure
- Studies have been conducted to understand the biosynthetic origins of amphidinolide B. These studies involve feeding experiments with labeled acetates in cultures of the dinoflagellate Amphidinium sp., providing insights into the biosynthesis of this complex macrolide (Tsuda, Kubota, Sakuma, & Kobayashi, 2001).
Propiedades
Número CAS |
110786-78-2 |
|---|---|
Nombre del producto |
Amphidinolide B |
Fórmula molecular |
C17H16O3 |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
(6Z,20Z)-13,14,17,19-tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione |
InChI |
InChI=1S/C32H50O8/c1-19-13-20(2)15-28-27(40-28)12-10-8-9-11-21(3)31(37)39-24(6)16-22(4)29(35)30(36)26(34)17-25(33)18-32(7,38)23(5)14-19/h10-12,14,20,22,24-25,27-30,33,35-36,38H,1,8-9,13,15-18H2,2-7H3/b12-10?,21-11-,23-14- |
Clave InChI |
PYXZGBVSQBXPDQ-KMSMVZOSSA-N |
SMILES isomérico |
CC1CC2C(O2)C=CCC/C=C(\C(=O)OC(CC(C(C(C(=O)CC(CC(/C(=C\C(=C)C1)/C)(C)O)O)O)O)C)C)/C |
SMILES |
CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C |
SMILES canónico |
CC1CC2C(O2)C=CCCC=C(C(=O)OC(CC(C(C(C(=O)CC(CC(C(=CC(=C)C1)C)(C)O)O)O)O)C)C)C |
Sinónimos |
amphidinolide B amphidinolide D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)



![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)
![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)



